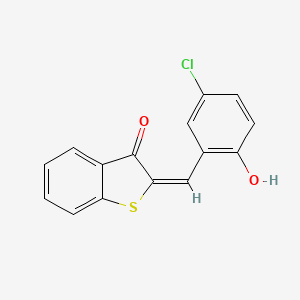![molecular formula C21H27N3O2 B5086200 N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5086200.png)
N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide, commonly known as DMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPPA belongs to the class of piperazine compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用機序
The exact mechanism of action of DMPPA is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. DMPPA has been shown to activate the p38 MAPK pathway, which plays a crucial role in cell survival, differentiation, and proliferation. In addition, DMPPA has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. The compound also modulates the activity of various enzymes, including COX-2, iNOS, and MMP-9, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
DMPPA has been shown to exert various biochemical and physiological effects in vitro and in vivo. The compound has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types. DMPPA also exhibits vasodilatory effects by relaxing vascular smooth muscle cells and improving endothelial function. In addition, the compound has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
DMPPA has several advantages for lab experiments, including its stability, solubility, and low toxicity. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, DMPPA has some limitations, including its limited bioavailability and poor pharmacokinetic properties. The compound also exhibits some off-target effects, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of DMPPA. One potential avenue is the development of DMPPA-based drugs for the treatment of cancer, neurological disorders, and cardiovascular diseases. Another direction is the elucidation of the exact mechanism of action of DMPPA and its downstream signaling pathways. Additionally, the optimization of the pharmacokinetic properties of DMPPA may enhance its therapeutic potential. Finally, the evaluation of DMPPA in clinical trials may provide valuable insights into its safety and efficacy in humans.
合成法
DMPPA can be synthesized through a multi-step process that involves the reaction of 2,5-dimethylphenylamine with 4-methoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to yield the amine, which is further reacted with chloroacetyl chloride to form DMPPA. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
DMPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. The compound has been shown to exhibit anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. In addition, DMPPA has been found to possess neuroprotective effects by reducing oxidative stress, inflammation, and neuronal damage. The compound has also shown promise in the treatment of cardiovascular diseases by reducing blood pressure and improving endothelial function.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-4-5-17(2)20(14-16)22-21(25)15-23-10-12-24(13-11-23)18-6-8-19(26-3)9-7-18/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDGIAMJZIBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5086126.png)
![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5086128.png)
![ethyl 6-methyl-2-{[(3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5086139.png)

![methyl 4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]benzoate](/img/structure/B5086153.png)
![1-bromo-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5086154.png)
![5-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-3-isoxazolecarboxamide](/img/structure/B5086161.png)


![4-chloro-2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5086193.png)
![5-[4-(2-hydroxyethyl)-1-piperazinyl]-1,1-diphenyl-3-pentyn-1-ol dihydrochloride](/img/structure/B5086206.png)
![ethyl 4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5086220.png)
